

Cross-validation of VT107's anti-tumor activity in different models

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A Comparative Guide to the Anti-Tumor Activity of **VT107** in Preclinical Models

For researchers and professionals in drug development, the rigorous preclinical assessment of novel therapeutic candidates is paramount. This guide provides a comprehensive cross-validation of the anti-tumor activity of **VT107**, a potent pan-TEAD auto-palmitoylation inhibitor, across various cancer models. Through a detailed comparison with other TEAD inhibitors and supporting experimental data, this document aims to offer an objective overview of **VT107**'s performance and its underlying mechanism of action.

Mechanism of Action of VT107

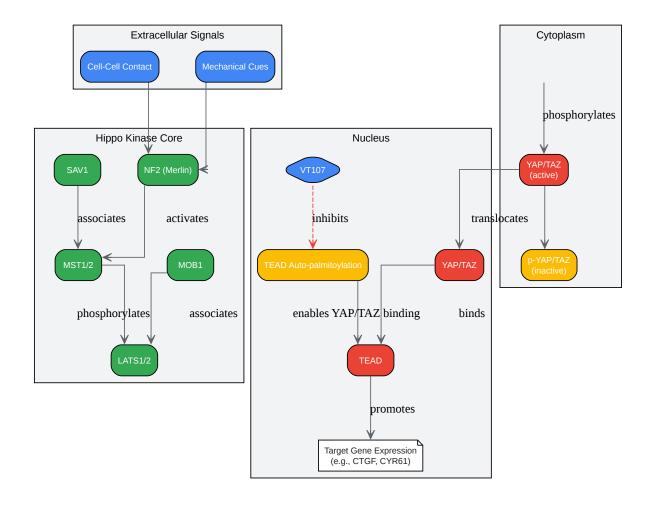
VT107 is a small molecule inhibitor that targets the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][2] These transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and organ size.[1][3] In many cancers, particularly those with mutations in the NF2 gene like malignant mesothelioma, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1][3] YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote tumor growth.[1][3]

VT107 exerts its anti-tumor effects by specifically inhibiting the auto-palmitoylation of TEAD proteins.[1][3][4] This post-translational modification is essential for the interaction between TEAD and YAP/TAZ. By preventing TEAD auto-palmitoylation, **VT107** effectively disrupts the



formation of the YAP/TAZ-TEAD transcriptional complex, thereby blocking the expression of oncogenic target genes.[3][5]

Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of **VT107**.





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Figure 1: The Hippo Signaling Pathway and **VT107**'s Mechanism of Action.

In Vitro Anti-Tumor Activity of VT107

VT107 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.

Comparative Anti-proliferative Activity in Mesothelioma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **VT107** and other TEAD inhibitors in different mesothelioma cell lines.

Cell Line	Relevant Mutations	VT107 IC50 (nM)	VT103 IC50 (nM)	VT104 IC50 (nM)
NCI-H226	NF2 homozygous deletion	9	13	10
NCI-H2373	NF2 mutation	4	8	6
NCI-H2052	NF2, LATS2 mutation	23	>10,000	25
MSTO-211H	LATS1/2 mutation	50	>10,000	48

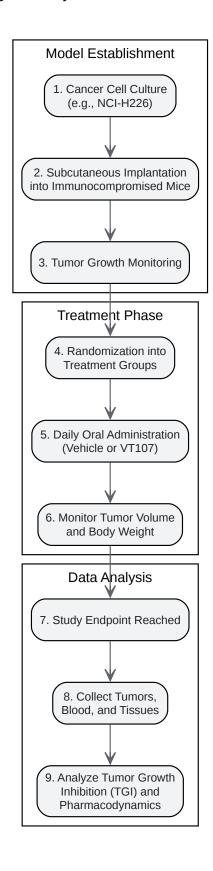
Data sourced from Tang et al., 2021 and other studies.[3][6]

As the data indicates, **VT107** and VT104, which are broader-spectrum TEAD inhibitors, show potent activity against cell lines with various Hippo pathway mutations, whereas the TEAD1-selective inhibitor VT103 is primarily effective in NF2-mutant lines.[3]

In Vivo Anti-Tumor Efficacy of VT107



The anti-tumor activity of **VT107** has been validated in preclinical in vivo models. The following workflow outlines a typical xenograft study to evaluate the efficacy of a TEAD inhibitor.





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Figure 2: Experimental Workflow for an In Vivo Efficacy Study.

Efficacy in a Mesothelioma Xenograft Model

In a cell-derived xenograft (CDX) model using NCI-H226 mesothelioma cells, oral administration of VT103, a compound with a similar mechanism to **VT107**, demonstrated significant anti-tumor efficacy.[3]

Compound	Dose	Dosing Schedule	Tumor Growth Inhibition (TGI)	p-value
VT103	0.3 mg/kg	Once daily, oral	47.95%	0.001
VT103	1 mg/kg	Once daily, oral	83.79%	<0.001
VT103	3 mg/kg	Once daily, oral	106.14% (regression)	<0.001
VT104	1 mg/kg	Once daily, oral	87.12%	<0.001
VT104	3 mg/kg	Once daily, oral	102.49% (regression)	<0.001
VT104	10 mg/kg	Once daily, oral	103.67% (regression)	<0.001

Data from a study on NCI-H226 CDX model.[3]

These results highlight the potent in vivo anti-tumor activity of TEAD inhibitors, leading to significant tumor growth inhibition and even regression at higher doses.[3]

Experimental Protocols Cell-Based TEAD Palmitoylation Assay

This assay is used to determine the ability of a compound to inhibit TEAD auto-palmitoylation in a cellular context.



- Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and transfected with a plasmid expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
- Compound Treatment: After 24 hours, the cells are treated with the test compound (e.g.,
 VT107) at various concentrations and an alkyne-palmitate probe for 4 hours.
- Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD protein is immunoprecipitated using an anti-MYC antibody conjugated to protein A/G beads.
- Click Chemistry and Detection: The immunoprecipitated TEAD protein is subjected to a click chemistry reaction to attach a biotin tag to the alkyne-palmitate. The level of palmitoylated TEAD is then detected by streptavidin immunoblotting.

In Vivo Pharmacodynamic and Efficacy Studies

These studies are designed to assess the anti-tumor activity of a compound in a living organism.

- Animal Model: Female BALB/c nude mice are used. All procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[7]
- Tumor Implantation: 5 x 10⁶ NCI-H226 cells in a 1:1 mixture of PBS and Matrigel are subcutaneously implanted into the right flank of each mouse.
- Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into treatment groups. The test compound (e.g., VT107) is formulated in a vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W) and administered orally once daily at the specified doses.
 [3]
- Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
- Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance is determined using appropriate statistical tests.

Conclusion



VT107 is a potent, orally bioavailable pan-TEAD inhibitor that demonstrates significant antitumor activity in preclinical models of cancers with Hippo pathway dysregulation, particularly NF2-deficient mesothelioma.[3][4] Its broad-spectrum inhibition of all four TEAD paralogs provides a potential advantage over more selective inhibitors in tumors with different Hippo pathway alterations.[3] The robust in vitro and in vivo efficacy, coupled with a clear mechanism of action, positions VT107 as a promising candidate for further clinical development in targeted cancer therapy. Further research, including combination studies, may unveil additional therapeutic opportunities for this class of compounds.[7][8]

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